5-Hydroxyisourate

Catalog No.
S574075
CAS No.
6960-30-1
M.F
C5H4N4O4
M. Wt
184.11 g/mol
Availability
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5-Hydroxyisourate

CAS Number

6960-30-1

Product Name

5-Hydroxyisourate

IUPAC Name

5-hydroxy-3,7-dihydropurine-2,6,8-trione

Molecular Formula

C5H4N4O4

Molecular Weight

184.11 g/mol

InChI

InChI=1S/C5H4N4O4/c10-2-5(13)1(6-3(11)8-2)7-4(12)9-5/h13H,(H3,6,7,8,9,10,11,12)

InChI Key

LTQYPAVLAYVKTK-UHFFFAOYSA-N

SMILES

C12=NC(=O)NC1(C(=O)NC(=O)N2)O

Synonyms

5-hydroxyisourate

Canonical SMILES

C12=NC(=O)NC1(C(=O)NC(=O)N2)O

The exact mass of the compound 5-Hydroxyisourate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69826. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Hydroxyisourate is an organic compound with the chemical formula C5_5H4_4N4_4O4_4. It is produced through the enzymatic oxidation of uric acid, a process primarily catalyzed by urate oxidase. This compound plays a significant role in purine metabolism and serves as an intermediate in the catabolism of uric acid, ultimately rearranging into allantoin, which is more soluble and easier for the body to excrete .

The primary reaction involving 5-hydroxyisourate is its conversion to allantoin. This reaction can occur spontaneously in solution, where 5-hydroxyisourate has a relatively short half-life of approximately 20 minutes before it rearranges to allantoin . The enzymatic pathway includes the action of 5-hydroxyisourate hydrolase, which catalyzes the hydrolysis of 5-hydroxyisourate into 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline .

  • Oxidation of Uric Acid:
    Uric AcidUrate Oxidase5 Hydroxyisourate\text{Uric Acid}\xrightarrow{\text{Urate Oxidase}}\text{5 Hydroxyisourate}
  • Hydrolysis:
    5 Hydroxyisourate+H2OHydrolase2 Oxo 4 hydroxy 4 carboxy 5 ureidoimidazoline\text{5 Hydroxyisourate}+H_2O\xrightarrow{\text{Hydrolase}}\text{2 Oxo 4 hydroxy 4 carboxy 5 ureidoimidazoline}
  • Rearrangement:
    5 HydroxyisourateAllantoin\text{5 Hydroxyisourate}\rightarrow \text{Allantoin}

The synthesis of 5-hydroxyisourate primarily occurs through enzymatic pathways involving urate oxidase. In laboratory settings, it can be generated from uric acid under controlled conditions using this enzyme. The process typically involves incubating uric acid with urate oxidase in a buffered solution, allowing for the production of 5-hydroxyisourate within minutes .

While specific applications of 5-hydroxyisourate are still under investigation, its role as an intermediate in purine metabolism makes it relevant in studies related to metabolic disorders and oxidative stress. Understanding its metabolic pathways could lead to insights into diseases associated with high levels of uric acid, such as gout and kidney stones.

Research on interaction studies involving 5-hydroxyisourate primarily focuses on its enzymatic degradation and the structural biology of enzymes like 5-hydroxyisourate hydrolase. Structural studies have revealed insights into how this enzyme interacts with its substrate, providing a basis for understanding its catalytic mechanisms and potential regulation . Additionally, kinetic studies have measured how effectively this compound is converted into other metabolites under various conditions.

Several compounds are structurally or functionally similar to 5-hydroxyisourate. Here are some notable examples:

Compound NameChemical FormulaDescription
Uric AcidC5_5H4_4N4_4O3_3Precursor to 5-hydroxyisourate; higher solubility issues.
AllantoinC4_4H6_6N4_4O3_3End product of 5-hydroxyisourate; more soluble and excretable.
HypoxanthineC5_5H4_4N4_4OIntermediate in purine metabolism; less oxidized than uric acid.
XanthineC5_5H4_4N4_4O2_2Precursor to uric acid; involved in similar metabolic pathways.

Uniqueness:
5-Hydroxyisourate is unique due to its specific role as an intermediate metabolite that bridges the oxidation of uric acid and the formation of allantoin. Its distinct properties as a transient metabolite highlight its importance in maintaining metabolic homeostasis and preventing oxidative damage within biological systems.

Molecular Formula and Physiochemical Characteristics

5-Hydroxyisourate is an organic compound that plays a significant role in purine metabolism, particularly as an intermediate in the oxidative degradation of uric acid [1]. This compound is characterized by its unique molecular structure and distinct physiochemical properties that influence its behavior in biological systems [2].

The molecular formula of 5-hydroxyisourate is C5H4N4O4, with an average molecular weight of 184.111 g/mol and a monoisotopic molecular weight of 184.023254625 [3]. The compound is registered under the CAS number 6960-30-1 and is also known by its traditional name, 5-hydroxyisouric acid [4].

Table 1: Basic Chemical Properties of 5-Hydroxyisourate

PropertyValue
Molecular FormulaC5H4N4O4
Average Molecular Weight (g/mol)184.111
Monoisotopic Molecular Weight184.023254625
CAS Registry Number6960-30-1
IUPAC Name5-hydroxy-2,3,5,6,7,8-hexahydro-1H-purine-2,6,8-trione
Traditional Name5-hydroxyisouric acid
SMILESOC12NC(=O)N=C1NC(=O)NC2=O
InChI KeyLTQYPAVLAYVKTK-UHFFFAOYSA-N

5-Hydroxyisourate belongs to the class of organic compounds known as xanthines, which are purine derivatives with ketone groups conjugated at specific positions of the purine moiety [5]. It is classified as an extremely weak basic compound, essentially neutral, based on its pKa values [6]. The compound exists in all living organisms, ranging from bacteria to humans, and has been detected in various biological samples [7].

Structural Features and Stereochemistry

Functional Groups and Bond Configurations

The structure of 5-hydroxyisourate features a bicyclic system composed of fused imidazole and pyrimidine rings, forming the characteristic purine scaffold [8]. This heterocyclic structure contains multiple functional groups that contribute to its chemical properties and reactivity [9].

The key functional groups in 5-hydroxyisourate include:

  • A hydroxyl group at the C5 position, which is the defining feature of this compound and distinguishes it from its precursor, uric acid [10].
  • Three carbonyl groups (ketones) located at positions 2, 6, and 8 of the purine ring system [11].
  • Multiple nitrogen atoms within the ring structure that participate in the compound's hydrogen bonding capabilities [12].

The bond configuration of 5-hydroxyisourate is characterized by a near-planar structure with slight deviation at the C5 position due to the hydroxyl substitution [13]. The N-C bond lengths in the purine system are typical for this class of compounds, while the C-O bond lengths are consistent with those expected for carbonyl and hydroxyl groups [14]. The bond angles within the purine ring system conform to the standard values for aromatic heterocycles [15].

Stereoisomeric Forms

5-Hydroxyisourate possesses a stereocenter at the C5 position, where the hydroxyl group is attached [16]. This stereocenter gives rise to potential stereoisomeric forms of the compound [17]. In the enzymatic pathway of uric acid degradation, the stereospecific form produced is the S configuration at the C5 position [18].

The stereochemistry of 5-hydroxyisourate is particularly significant in biological systems, as enzymes involved in its metabolism exhibit stereospecificity [19]. The enzymatic pathway produces S-(+)-allantoin as the final product, indicating the importance of maintaining the correct stereochemistry throughout the metabolic process [20].

Without enzymatic control, 5-hydroxyisourate can undergo spontaneous degradation, which often leads to racemization and the formation of racemic allantoin [21]. This highlights the critical role of enzymes such as 5-hydroxyisourate hydrolase in maintaining stereochemical integrity during purine metabolism [22].

Tautomeric Equilibria

5-Hydroxyisourate exists in multiple tautomeric forms due to the presence of several heteroatoms and functional groups that can participate in proton exchange [23]. Tautomerism is a form of structural isomerism where protons can shift positions, resulting in different arrangements of double bonds and lone pairs [24].

The predominant tautomer of 5-hydroxyisourate has been identified as the enol form, also referred to as 8-hydroxyxanthine [25]. This was determined through detailed studies using nuclear magnetic resonance spectroscopy and quantum chemical calculations [26]. The enol tautomer is stabilized by the extensive conjugation within the purine ring system and by intramolecular hydrogen bonding [27].

The tautomeric equilibria of 5-hydroxyisourate are influenced by factors such as pH, temperature, and solvent environment [28]. These equilibria play a crucial role in the compound's reactivity and its interactions with enzymes involved in its metabolism [29]. The identification of the predominant tautomer has been essential for understanding the mechanism of urate oxidation and the subsequent transformations of 5-hydroxyisourate [30].

Spectroscopic Properties

UV-Visible Absorption Spectrum

The UV-visible absorption spectrum of 5-hydroxyisourate provides valuable information about its electronic structure and can be used to monitor its formation and degradation in solution [31]. The compound exhibits characteristic absorption maxima that distinguish it from its precursor, uric acid, and its degradation products [32].

5-Hydroxyisourate shows a primary absorption maximum at approximately 298 nm in aqueous solutions [33]. Additional absorption peaks have been observed at 293 nm and 312 nm, which can vary slightly depending on the pH and buffer conditions [34]. These absorption characteristics are consistent with the conjugated π-electron system present in the purine ring structure [35].

The UV-visible spectroscopic properties of 5-hydroxyisourate have been extensively utilized in kinetic studies of urate oxidase activity and in monitoring the spontaneous degradation of the compound [36]. The conversion of uric acid to 5-hydroxyisourate can be followed by observing the shift in absorption maximum from that of uric acid (approximately 293 nm) to that of 5-hydroxyisourate [37].

NMR Spectral Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure and tautomeric forms of 5-hydroxyisourate [38]. Both proton (1H) and carbon (13C) NMR have provided valuable insights into the compound's molecular structure [39].

The 13C NMR spectrum of 5-hydroxyisourate has been characterized using ab initio density functional theory methods to confirm its structure [40]. The chemical shifts observed in the 13C NMR spectrum are consistent with the proposed structure, particularly the presence of carbonyl groups and the hydroxylated carbon at position 5 [41].

NMR titration data have been used to identify the predominant tautomers of 5-hydroxyisourate in aqueous solution and to study its ionization behavior [42]. These studies have been complemented by computational methods to provide a comprehensive understanding of the compound's structure in solution [43].

Mass Spectrometric Profile

Mass spectrometry has been employed to characterize 5-hydroxyisourate and to study its fragmentation patterns, providing additional confirmation of its molecular structure [44]. Both positive and negative ionization modes have been used to generate mass spectra of the compound [45].

In negative ionization mode, 5-hydroxyisourate produces characteristic fragment ions that can be used for its identification in complex biological samples [46]. The predicted mass spectrometric profile includes the molecular ion peak at m/z 183 (M-H)- and various fragment ions resulting from the loss of functional groups.

Similarly, in positive ionization mode, the compound yields distinctive fragmentation patterns that can be used for its detection and quantification. The mass spectrometric data, combined with other spectroscopic techniques, provide a robust means for the identification and characterization of 5-hydroxyisourate in various contexts [47].

Chemical Stability and Reactivity

Spontaneous Degradation Kinetics

5-Hydroxyisourate is relatively unstable in aqueous solutions and undergoes spontaneous degradation [48]. This instability necessitates its generation in situ for experimental studies and presents challenges for its isolation and characterization [49].

The spontaneous degradation of 5-hydroxyisourate follows first-order kinetics with a rate constant of approximately 2.7 × 10-3 under standard conditions [50]. This background rate represents the non-enzymatic hydrolysis of the compound and serves as a reference for evaluating the catalytic efficiency of enzymes involved in its metabolism [51].

The stability of 5-hydroxyisourate is influenced by various factors, including pH, temperature, and the presence of metal ions [52]. Studies have shown that the compound's stability varies with pH, with different degradation rates observed under acidic, neutral, and basic conditions [53]. Temperature also significantly affects the degradation kinetics, with higher temperatures accelerating the spontaneous hydrolysis process [54].

Reaction Mechanisms in Aqueous Solutions

In aqueous solutions, 5-hydroxyisourate undergoes hydrolysis primarily through the cleavage of the N1-C6 bond in the purine ring [55]. This reaction involves a nucleophilic attack by water at the C6 position, resulting in the opening of the purine ring structure.

The hydrolysis of 5-hydroxyisourate proceeds through several steps:

  • Nucleophilic attack by water at the C6 position.
  • Opening of the purine ring to form an intermediate.
  • An unusual 1,2-carboxylate shift.
  • Decarboxylation to form allantoin in the absence of enzymatic control.

This spontaneous degradation pathway leads to the formation of racemic allantoin. However, in biological systems, the enzyme 5-hydroxyisourate hydrolase catalyzes the hydrolysis reaction, directing it toward the formation of 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline. This intermediate is then converted to S-(+)-allantoin by another enzyme, 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline decarboxylase.

The enzymatic hydrolysis of 5-hydroxyisourate is significantly faster than the spontaneous reaction, with key active site residues such as Arginine 49 and Histidine 14 playing crucial roles in the catalytic mechanism. The enzyme stabilizes the transition state and facilitates the specific hydrolysis of the N1-C6 bond, ensuring the stereospecific outcome of the reaction.

XLogP3

-2.3

Other CAS

6960-30-1

Wikipedia

5-hydroxyisouric acid

Dates

Last modified: 02-18-2024
Compounds from Ramazzina, et al. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes. Nature Chemical Biology, 2006. 10.1038/nchembio768. http://www.nature.com/naturechemicalbiology

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